Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: C–I Bond Dissociation Energy Advantage
The 5-iodo substituent provides a substantial thermodynamic driving force for oxidative addition in Pd-catalyzed cross-couplings compared to the 5-bromo analog. The carbon-iodine (C–I) bond dissociation energy is approximately 218 kJ/mol, whereas the carbon-bromine (C–Br) bond is significantly stronger at 276 kJ/mol [1]. This 58 kJ/mol difference translates to faster reaction rates and often higher yields under milder conditions for the iodo compound. This class-level inference is supported by extensive literature on aryl halide reactivity in Suzuki-Miyaura and related couplings, where aryl iodides consistently outperform aryl bromides in terms of turnover frequency and functional group tolerance [1].
| Evidence Dimension | Bond Dissociation Energy (C–Halogen) |
|---|---|
| Target Compound Data | 218 kJ/mol (C–I) |
| Comparator Or Baseline | 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: 276 kJ/mol (C–Br) |
| Quantified Difference | 58 kJ/mol weaker bond for C–I |
| Conditions | Standard bond dissociation energies in gas phase |
Why This Matters
For synthetic chemists, the 5-iodo derivative enables cross-coupling reactions under milder conditions, reducing decomposition of sensitive substrates and expanding the scope of compatible functional groups.
- [1] Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics, 85th Edition. CRC Press; 2004. Bond Dissociation Energies. View Source
